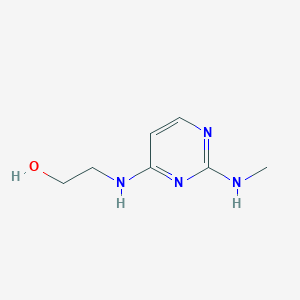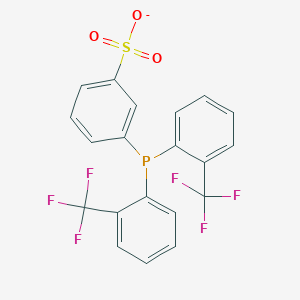
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a brominated furan ring attached to a dioxaborinane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of furan followed by the formation of the dioxaborinane ring. One common method involves the electrophilic substitution reaction between bromobenzene and furan in the presence of an acidic catalyst . The resulting bromofuran can then be reacted with a boronic ester to form the desired dioxaborinane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the parent furan compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Parent furan compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dioxaborinane moiety can act as a Lewis acid, facilitating various catalytic processes. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Bromofuran : A simpler brominated furan compound without the dioxaborinane moiety.
- 4-((3-Bromofuran-2-yl)methyl)morpholine : A brominated furan derivative with a morpholine group.
- 1-(3-Bromofuran-2-yl)ethanone : A brominated furan compound with an ethanone group.
Uniqueness
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the combination of brominated furan and dioxaborinane functionalities can be leveraged for targeted reactions and interactions.
特性
分子式 |
C9H12BBrO3 |
|---|---|
分子量 |
258.91 g/mol |
IUPAC名 |
2-(3-bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H12BBrO3/c1-9(2)5-13-10(14-6-9)8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
InChIキー |
BENRBGYIHBXZHC-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)





